molecular formula C20H20ClN3 B15207694 N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine CAS No. 675133-00-3

N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

Cat. No.: B15207694
CAS No.: 675133-00-3
M. Wt: 337.8 g/mol
InChI Key: UGWBCYQPCXKMGF-UHFFFAOYSA-N
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Description

N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is a complex organic compound that features a pyrrolidine ring, a chlorobenzyl group, and an isoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig arylamination, which involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a base . This reaction is followed by nucleophilic aromatic substitution to introduce the isoquinoline moiety .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

675133-00-3

Molecular Formula

C20H20ClN3

Molecular Weight

337.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine

InChI

InChI=1S/C20H20ClN3/c21-17-6-4-15(5-7-17)13-24-11-9-18(14-24)23-20-3-1-2-16-12-22-10-8-19(16)20/h1-8,10,12,18,23H,9,11,13-14H2

InChI Key

UGWBCYQPCXKMGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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